9-[2-(allyloxy)ethyl]-9H-carbazole
Description
Properties
IUPAC Name |
9-(2-prop-2-enoxyethyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-2-12-19-13-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10H,1,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSGYGMDUMVYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Structural and Functional Group Variations
The table below summarizes key carbazole derivatives and their distinguishing features compared to 9-[2-(allyloxy)ethyl]-9H-carbazole:
Key Observations:
- Alkyl vs. Allyloxyethyl Substituents : Simple alkyl chains (e.g., ethyl, hexyl) enhance solubility and thermal stability but lack functional versatility. In contrast, the allyloxyethyl group introduces an ether oxygen (polarity) and an unsaturated allyl group, enabling covalent bonding in polymer matrices and compatibility with organic solvents.
- Halogenated Derivatives : Bromo or iodo substituents (e.g., 9-(3-Bromo-4-iodophenyl)-9H-carbazole) increase reactivity for cross-coupling reactions and improve biological activity (e.g., anticancer, antimicrobial) . However, halogen-free derivatives like this compound may exhibit lower toxicity and better environmental compatibility.
- Aryl vs. Alkyl/Ether Substituents : Aryl-substituted carbazoles (e.g., methoxyphenyl derivatives) often show strong luminescence and charge-transport properties due to extended conjugation . The allyloxyethyl group’s shorter conjugation length may limit optoelectronic performance but improve processability in solution-based device fabrication.
Electronic and Optoelectronic Properties
Carbazole derivatives are pivotal in organic light-emitting diodes (OLEDs) and photovoltaic devices. For example:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-[2-(allyloxy)ethyl]-9H-carbazole, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, allyl ether groups can be introduced via alkylation of carbazole precursors using allyl bromides/iodides in polar aprotic solvents (e.g., DMF or THF) with bases like KOH or NaH . Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 carbazole:alkylating agent) are critical for minimizing side products like di-alkylated species. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Data Insight : A study on analogous compounds reported yields of 60–85% under optimized conditions, with lower temperatures favoring selectivity for mono-substitution .
Q. How is the molecular structure of this compound validated?
- Methodology : X-ray crystallography (e.g., using Bruker APEX4 diffractometers) provides definitive structural confirmation. Bond angles and torsion angles (e.g., C–N–C in carbazole core ≈ 108–110°) are compared to computational models (DFT/B3LYP) . Spectroscopic techniques include:
- NMR : NMR shows characteristic allyl protons (δ 5.8–6.0 ppm for CH=CH) and carbazole aromatic protons (δ 7.2–8.3 ppm) .
- FT-IR : Stretching vibrations at ~1600 cm (C=C allyl) and ~3400 cm (N–H carbazole) .
Advanced Research Questions
Q. What challenges arise in designing electropolymerizable derivatives of this compound for organic electronics?
- Methodology : The allyloxy side chain’s steric bulk can hinder π-stacking, reducing conductivity. Copolymerization with EDOT (3,4-ethylenedioxythiophene) improves charge transport. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF) reveals oxidation potentials (~1.2 V vs. Ag/Ag) and film stability .
- Data Contradiction : While EDOT enhances conductivity, excessive EDOT content (>30%) disrupts carbazole’s fluorescence, necessitating a balance in monomer feed ratios .
Q. How do computational methods predict the optoelectronic properties of this compound derivatives?
- Methodology : Time-dependent density functional theory (TDDFT) with B3LYP/6-31G(d) basis sets calculates HOMO-LUMO gaps and emission wavelengths. For example, a study on a similar carbazole-allyl derivative predicted λ = 420 nm (experimental: 435 nm) . Molecular dynamics (MD) simulations assess solvation effects on fluorescence quantum yield .
- Software Tools : Open-source tools like EasySpecCalc (GitHub) automate spectral predictions using TDDFT and STEOM-DLPNO-CCSD methods .
Q. How can researchers resolve contradictions in reported biological activities of carbazole derivatives?
- Case Study : A compound with bromo/chloro substituents showed enhanced anticancer activity (IC = 2.1 µM) but poor solubility. Contradictory data arose from assay conditions (e.g., DMSO concentration affecting cell viability). Mitigation strategies include:
- Standardizing solvent controls (≤0.1% DMSO).
- Using structure-activity relationship (SAR) models to prioritize substituents balancing lipophilicity and solubility (ClogP ≈ 3–4) .
Application-Oriented Questions
Q. What strategies optimize this compound for pH-responsive fluorescent probes?
- Methodology : Introducing electron-withdrawing groups (e.g., –NO) or conjugating with benzimidazole enhances pH sensitivity. Fluorescence quenching in acidic environments is monitored via confocal microscopy (λ = 365 nm) .
- Example : A derivative with a methoxyethyl side chain showed a 10-fold fluorescence increase at pH 7.4 vs. pH 5.0 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
